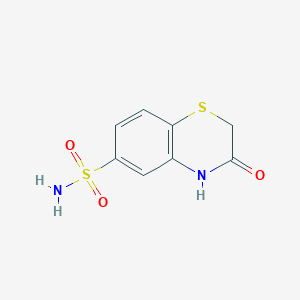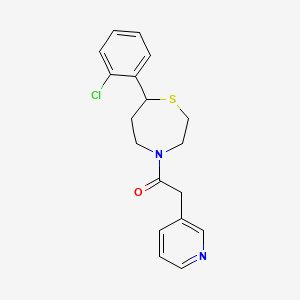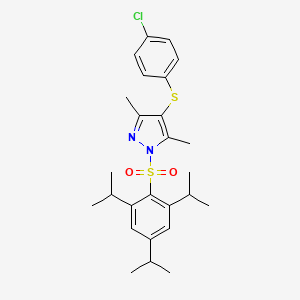
5-Bromo-2,4-dimethylfuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,4-dimethylfuran-3-carboxylic acid is a chemical compound with the molecular formula C7H7BrO3 . It is a powder at room temperature . The compound contains a total of 18 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 furane .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2,4-dimethylfuran-3-carboxylic acid includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The furan ring in this compound is substituted with bromine, carboxylic acid, and two methyl groups .Physical And Chemical Properties Analysis
5-Bromo-2,4-dimethylfuran-3-carboxylic acid has a molecular weight of 219.03 . It is a powder at room temperature and has a melting point of 153-154°C .Aplicaciones Científicas De Investigación
Biomass Conversion and Polymer Production
- Furan derivatives, including 5-Hydroxymethylfurfural (HMF) and its derivatives, are pivotal in converting plant biomass into valuable chemicals for the chemical industry, potentially replacing non-renewable hydrocarbon sources. These compounds serve as feedstocks for producing monomers, polymers, fuels, solvents, and pharmaceuticals. The synthesis and applications of these derivatives highlight the role of furan compounds in sustainable chemistry and materials science (Chernyshev, Kravchenko, & Ananikov, 2017).
Organic Synthesis
- Furan derivatives are also extensively used in organic synthesis, acting as building blocks for fine chemicals. Their diverse functional groups enable their use in novel synthetic routes, incorporating renewable carbon sources into target compounds, which is crucial for developing sustainable synthetic strategies (Fan, Verrier, Queneau, & Popowycz, 2019).
Alternative Fuels
- Biomass-derived 2,5-dimethylfuran, a compound related to furan derivatives, is considered a promising biofuel due to its similar physicochemical properties to petroleum-based fuels. Its application in spark and compression ignition engines shows potential for improved engine performance and emissions, emphasizing the role of furan derivatives in renewable energy (Nguyen et al., 2021).
Anticancer Agents
- Cinnamic acid derivatives, which share structural similarities with furan derivatives, have been studied for their anticancer potentials. These compounds demonstrate a range of biological activities, offering insights into the potential therapeutic applications of furan derivatives in medicine (De, Baltas, & Bedos-Belval, 2011).
Biocatalyst Inhibition
- The study of carboxylic acids, including furan derivatives, in the inhibition of biocatalysts provides important insights into the development of more robust strains for industrial applications. Understanding the mechanisms by which these compounds inhibit microbial growth can aid in the engineering of strains for the production of biofuels and biorenewable chemicals (Jarboe, Royce, & Liu, 2013).
Safety and Hazards
Direcciones Futuras
The future directions of research and development involving 5-Bromo-2,4-dimethylfuran-3-carboxylic acid and similar furan compounds are likely to be influenced by the ongoing shift in the chemical industry from traditional resources like crude oil to biomass . Furan platform chemicals (FPCs) derived from biomass offer a wide range of possibilities for the synthesis of simple or complex chemicals .
Mecanismo De Acción
Target of Action
The primary targets of 5-Bromo-2,4-dimethylfuran-3-carboxylic acid are currently unknown
Mode of Action
It is known that furan carboxylic acids can interact with various biological targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Furan carboxylic acids are often involved in suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis .
Propiedades
IUPAC Name |
5-bromo-2,4-dimethylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-3-5(7(9)10)4(2)11-6(3)8/h1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVMFQGNASXNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dimethylfuran-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid](/img/structure/B2445624.png)

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2445631.png)
![4-(azepan-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2445632.png)

![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](3-methoxyphenyl)methanone](/img/structure/B2445635.png)
![1-(3-{[1,4'-bipiperidine]-1'-yl}-3-oxopropyl)-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2445637.png)
![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2445638.png)



![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445644.png)